tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine ring
Preparation Methods
The synthesis of tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 2-methyl-6-(piperidin-1-yl)pyridin-3-yl group. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride. The reaction mixture is usually cooled to low temperatures, such as 0°C, and stirred for several hours to ensure complete reaction .
Chemical Reactions Analysis
tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound with a similar tert-butyl group but lacking the piperidine and pyridine rings.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: A related compound with a piperidine ring but different substitution patterns on the pyridine ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another similar compound with a pyridine ring and tert-butyl group but different functional groups.
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-methyl-6-piperidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-13-14(12-18-16(21)22-17(2,3)4)8-9-15(19-13)20-10-6-5-7-11-20/h8-9H,5-7,10-12H2,1-4H3,(H,18,21) |
InChI Key |
AIWNLCDNOZMPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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